[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid
Overview
Description
[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C₁₂H₁₆BFO₄ and a molecular weight of 254.06 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives, including [5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid, are known to interact with cis-diols, which are found in various biological molecules .
Mode of Action
The mode of action of this compound involves its interaction with its targets. Boronic acids, such as this compound, can form reversible covalent complexes with cis-diols . This interaction can be exploited in various applications, including the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, which can bind to the 1,2 and 1,3-cis-diols motifs of carbohydrates . This suggests that this compound could potentially affect carbohydrate-related biochemical pathways.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water suggests that the presence of water could influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with tetrahydropyran-4-ylmethanol in the presence of a base to form the corresponding ether. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: This compound can be reduced to form the corresponding boronate ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-(oxan-4-ylmethoxy)phenol.
Reduction: Formation of the corresponding boronate ester.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Used in the development of agrochemicals.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison:
- Uniqueness: [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid is unique due to the presence of both a fluorine atom and an oxan-4-ylmethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to simpler boronic acids .
Properties
IUPAC Name |
[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLXAPVLSQQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158903 | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403988-79-3 | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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